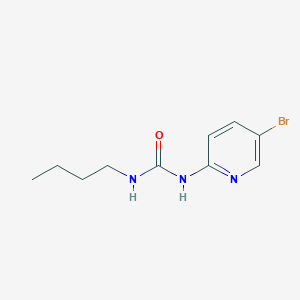

1-(5-Bromopyridin-2-yl)-3-butylurea

Description

1-(5-Bromopyridin-2-yl)-3-butylurea is a urea derivative featuring a 5-bromopyridin-2-yl group linked via a urea bridge (-NH-C(=O)-NH-) to a butyl chain. Its molecular formula is C₁₀H₁₄BrN₃O, with a molecular weight of 272.15 g/mol.

Properties

Molecular Formula |

C10H14BrN3O |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-butylurea |

InChI |

InChI=1S/C10H14BrN3O/c1-2-3-6-12-10(15)14-9-5-4-8(11)7-13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14,15) |

InChI Key |

CLTIJSUOFLIDRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-butylurea typically involves the reaction of 5-bromopyridine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-butylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation and transition metal catalysts for facilitating substitution reactions .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-butylurea has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can form halogen bonds with target proteins, influencing their activity. The butylurea moiety can interact with hydrophobic pockets in the target, enhancing binding affinity .

Comparison with Similar Compounds

Thiourea Analogs

Thiourea derivatives, such as 1-(5-bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea, replace the urea oxygen with sulfur. Key differences include:

Key Findings :

Amine-Substituted Pyridine Derivatives

The compound 1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine () replaces the urea group with a dimethylpiperidinamine moiety:

| Parameter | 1-(5-Bromopyridin-2-yl)-3-butylurea | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine |

|---|---|---|

| Functional Group | Urea | Tertiary amine |

| Substituent | Butyl chain | N,N-dimethylpiperidine |

| Molecular Weight | 272.15 g/mol | 284.2 g/mol |

| Purity | Not reported | ≥95% |

| Biological Activity | Unknown | Not reported |

Key Findings :

- The dimethylpiperidine group introduces rigidity and increased steric bulk compared to the flexible butylurea chain, which may affect binding to biological targets.

Structural and Electronic Effects

- Urea vs.

- Alkyl vs. Aromatic Substituents : The butyl chain in the target compound offers linear hydrophobicity, while the ethyl-aromatic groups in thiourea analogs may introduce π-π stacking interactions but also steric clashes.

- Flexibility : The urea/thiourea bridge allows conformational flexibility, whereas the piperidine ring in enforces a fixed geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.